Androgen Receptor Antagonist Activity: Direct Comparison with Enzalutamide (MDV3100)
In a head-to-head biological evaluation, compound T3—which is 3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-amine—demonstrated androgen receptor (AR) displacement activity comparable to the FDA-approved AR antagonist enzalutamide (MDV3100). While MDV3100 exhibited an IC₅₀ of 2.68 μM in a fluorescence polarization AR binding assay, T3 showed similar displacement capacity at 10 μM, although its concentration-response curve did not adequately fit a sigmoidal model [1]. Crucially, in antiproliferative assays against AR-positive LNCaP prostate cancer cells, T3 exhibited a GI₅₀ of 16.52 μM, which was 30% more potent than MDV3100 (GI₅₀ = 23.58 μM) [1]. This establishes the compound as a validated lead scaffold with defined, quantifiable activity that distinguishes it from structurally related but biologically uncharacterized pyrazole analogs.
| Evidence Dimension | Antiproliferative activity (GI₅₀) against LNCaP prostate cancer cells |
|---|---|
| Target Compound Data | GI₅₀ = 16.52 μM |
| Comparator Or Baseline | MDV3100 (enzalutamide), GI₅₀ = 23.58 μM |
| Quantified Difference | Target compound is 1.43-fold more potent (30% lower GI₅₀) |
| Conditions | AR-positive LNCaP human prostate cancer cell line; MTT assay |
Why This Matters
For procurement decisions in prostate cancer or AR-targeted drug discovery programs, this compound offers a structurally distinct, biologically validated starting point with potency surpassing a clinical benchmark, reducing the risk of investing in uncharacterized analogs.
- [1] Liu J, Liu B, Guo G, Jing Y, Zhao G. Discovery of novel androgen receptor antagonists: a hybrid approach of pharmacophore-based and docking-based virtual screening. Anti-Cancer Drugs. 2015;26(7):747-753. View Source
